p-Nitrosoacetophenone
Description
Overview of Nitroso Compounds in Chemical Science
Nitroso compounds, characterized by the presence of a nitroso functional group (-N=O), are a versatile class of organic molecules with significant applications in synthesis and materials science. nih.gov Aromatic C-nitroso compounds, or nitrosoarenes, where the nitroso group is attached to a carbon atom of an aromatic ring, are particularly notable for their unique chemical behaviors. at.ua
The study of C-nitroso compounds dates back to 1874, marking the beginning of extensive research into their synthesis and reactivity. acs.org Early investigations were fascinated by the characteristic blue or green colors of the monomeric forms and the colorless nature of their solid, dimeric states. acs.org Key historical developments in the synthesis of these compounds include the Fischer–Hepp rearrangement, first described in 1886 by Otto Fischer and Eduard Hepp. wikipedia.orgwikiwand.com This acid-catalyzed intramolecular reaction provides a crucial pathway to para-nitroso anilines from N-nitrosoamine precursors, which are not readily accessible through direct nitrosation. wikipedia.orgnih.gov
Another significant contribution was the Baudisch reaction, discovered by Oskar Baudisch in 1939, which allows for the synthesis of ortho-nitrosophenols from benzene (B151609), hydroxylamine (B1172632), and hydrogen peroxide in the presence of metal ions like copper(II). wikipedia.orgwikipedia.orgencyclopedia.pub These foundational reactions, among others, were instrumental in providing access to a variety of nitrosoarenes, paving the way for a deeper understanding of their chemistry. nih.gov
The nitroso group possesses distinct electronic and structural features that govern its reactivity. Aromatic C-nitroso compounds characteristically exist in a dynamic equilibrium between a monomeric form and a dimeric azodioxy form. at.ua In the solid state, they are typically found as pale yellow or colorless dimers, whereas in solution or at higher temperatures, the equilibrium often shifts towards the deep green or blue monomers. at.uaresearchgate.net This monomer-dimer equilibrium is sensitive to temperature, solvent polarity, and the electronic nature of substituents on the aromatic ring. nih.govacs.org
The electronic structure of the nitroso group is marked by a high-energy highest occupied molecular orbital (HOMO), which makes it susceptible to photochemical and electrochemical reactions. at.ua The group is generally electron-withdrawing, but its electronic influence can be modulated by substituents on the aryl ring. nih.gov Electron-donating groups can increase the electron density on the nitroso moiety, strengthening the C–N bond and giving it partial double-bond character, while electron-withdrawing substituents can enhance the reactivity of the nitroso group, particularly towards dimerization. at.uacdnsciencepub.com This tunability makes nitrosoarenes fascinating subjects for studying structure-reactivity relationships. at.ua
Significance of p-Nitrosoacetophenone within Contemporary Organic Research
This compound (4-nitrosoacetophenone) is an aromatic nitroso compound that has garnered interest in various research fields due to its specific chemical properties and synthetic utility. ontosight.ai
This compound is distinguished from other nitrosoarenes, such as the parent nitrosobenzene (B162901), by the presence of a para-acetyl group (-COCH₃). This substituent is moderately electron-withdrawing, which influences the compound's reactivity and physical properties. researchgate.netresearchgate.net The acetyl group impacts the electronic distribution within the molecule, affecting the C-N bond and the reactivity of the nitroso functional group. nih.gov While strong electron-withdrawing groups can significantly affect properties like reduction potential, the acetyl group provides a moderate influence. researchgate.net This specific substitution pattern makes this compound a useful building block where modulated reactivity is required. For instance, its reactivity has been harnessed in novel synthetic strategies, such as the cyclotrimerization to form benzene-based trinitroso compounds, demonstrating its utility in creating complex molecular architectures. semanticscholar.orgresearchgate.net
Research on this compound has provided valuable insights and tools for broader chemical applications. It serves as a versatile intermediate in the synthesis of more complex molecules and functional materials. ontosight.ai A notable contribution lies in the field of polymer chemistry, where this compound has been used as a key building block for the synthesis of aromatic polynitroso compounds, which can form azodioxy-linked polymers. semanticscholar.orgresearchgate.netdoaj.org These materials are being explored for potential applications as organic semiconductors or for the development of porous networks for gas adsorption. semanticscholar.orgresearchgate.net
Furthermore, studies in photochemistry have utilized this compound and related structures. For example, photolysis of p-nitroacetophenone can lead to the formation of this compound as an intermediate. researchgate.net The photobyproduct, nitrosoacetophenone, is noted to be less reactive with other molecules, such as thiols, compared to byproducts from other photolabile protecting groups. This property is advantageous in the design of "caged compounds," where light is used to release a biologically active molecule in a controlled manner.
Scope and Objectives of Research on this compound
The primary objectives of research involving this compound are centered on its application as a strategic molecule in organic synthesis and materials science. Key areas of investigation include:
Synthetic Intermediate: Exploring its utility as a starting material for synthesizing a variety of organic compounds, including nitrogen-containing heterocycles and other functionalized aromatics. ontosight.ai Its participation in reactions like cycloadditions has been studied to understand mechanistic pathways. nih.gov
Polymer and Materials Science: Utilizing this compound as a monomer or building block for the creation of novel polymers and materials. semanticscholar.org Research focuses on developing materials with specific optical, electronic, or porous properties derived from the unique azodioxy linkages formed during polymerization. ontosight.airesearchgate.net
Photochemical Research: Investigating its behavior in photochemical reactions, both as a product from other nitro compounds and as a reactant itself. researchgate.netcdnsciencepub.com This includes its role in developing photoremovable protecting groups and understanding the mechanisms of photoreactions in aqueous and organic media.
Chemical and Physical Properties of this compound
Below are tables detailing the computed chemical and physical properties of this compound.
Table 1: Computed Physical Properties of this compound
| Property | Value |
| Molecular Weight | 149.15 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 149.047678466 Da |
| Monoisotopic Mass | 149.047678466 Da |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 11 |
Data sourced from PubChem CID 94417.
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | 1-(4-nitrosophenyl)ethanone |
| InChI | InChI=1S/C8H7NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5H,1H3 |
| InChIKey | FPAWCBFVQUUUIB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N=O |
| CAS Number | 31125-05-0 |
Data sourced from PubChem CID 94417.
Table of Mentioned Chemical Compounds
Structure
3D Structure
Properties
CAS No. |
31125-05-0 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-(4-nitrosophenyl)ethanone |
InChI |
InChI=1S/C8H7NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5H,1H3 |
InChI Key |
FPAWCBFVQUUUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Classical and Modern Synthetic Routes to p-Nitrosoacetophenone
The preparation of this compound can be broadly categorized into two main approaches: the oxidation of a para-substituted amino group on an acetophenone (B1666503) core and the direct introduction of a nitroso group onto the aromatic ring of an acetophenone derivative.
Oxidation strategies for this compound preparation
Oxidation reactions provide a robust avenue for the synthesis of nitroso compounds from their corresponding primary amines. This transformation typically involves a two-step process wherein the amine is first oxidized to an N-arylhydroxylamine, which is then further oxidized to the target nitroso compound. nih.gov
A classical and historically significant method for the preparation of nitrosoarenes involves the oxidation of the corresponding aromatic amine using potent oxidizing agents. In the case of this compound, the logical and primary precursor is p-aminoacetophenone. One of the most established reagents for this transformation is Caro's acid (peroxymonosulfuric acid, H₂SO₅). thieme-connect.deacs.org
The reaction, typically conducted at low temperatures, involves the careful addition of the amine to a solution of Caro's acid. The powerful oxidizing nature of the peroxy acid facilitates the conversion of the amino group (-NH₂) to the nitroso group (-NO). While effective, this method requires the use of strong, corrosive acids and careful temperature control to minimize side reactions and over-oxidation to the corresponding nitro compound. acs.org
Table 1: Classical Oxidation of p-Aminoacetophenone
| Precursor | Oxidizing Agent | Key Features | Reference |
| p-Aminoacetophenone | Caro's Acid (H₂SO₅) | Historical method, potent oxidant, requires low temperatures. | acs.org |
The synthesis of nitroso compounds can also be approached via the oxidation of related nitrogen-containing functional groups, such as oximes. However, the direct single-step oxidation of an acetophenone oxime to a nitroso compound is less common than the oxidation of amines. Often, the oxidation of oximes leads to the formation of the corresponding nitro compound. google.comorganic-chemistry.org
A more mechanistically representative pathway that falls under the broader category of oxidation strategies involves a multi-step sequence starting from the primary amine. The amine (e.g., p-aminoacetophenone) is first oxidized to the intermediate N-arylhydroxylamine. This hydroxylamine (B1172632) derivative is then selectively oxidized to the final nitroso product. Reagents like lead tetraacetate have been effectively used for the oxidation of N-acyl-N-arylhydroxylamines to their nitroso derivatives in moderate to good yields. acs.org This two-step sequence (amine → hydroxylamine → nitroso) represents a controlled oxidation pathway to access the desired C-nitroso functionality.
Modern synthetic chemistry emphasizes the development of environmentally benign methodologies. In the context of this compound synthesis, green approaches focus on replacing hazardous reagents with safer alternatives and utilizing catalytic systems in aqueous media.
A prominent green method for the oxidation of anilines to nitroso (and subsequently nitro) compounds employs Oxone® (potassium peroxymonosulfate) as the primary oxidant, often in the presence of a manganese sulfate (B86663) (MnSO₄) catalyst. wikipedia.orgacs.org This reaction can be performed in water, which serves as the sole solvent, thereby avoiding the use of volatile organic compounds. nih.govnih.gov The manganese salt acts as a Lewis acid, facilitating the cleavage of the O-O bond in Oxone®, which enhances the efficiency of the oxidation. nih.gov These reactions are often rapid and can proceed at moderate temperatures, offering significant advantages in terms of safety, cost, and environmental impact over classical methods using strong acids. wikipedia.orgnih.gov
Table 2: Green Oxidation of p-Aminoacetophenone
| Precursor | Oxidant System | Solvent | Key Features | Reference(s) |
| p-Aminoacetophenone | Oxone® / MnSO₄·H₂O | Water | Environmentally benign, uses inexpensive reagents, short reaction times. | nih.govwikipedia.orgnih.gov |
Nitrosation reactions of acetophenone derivatives
Direct nitrosation involves the introduction of a nitroso group onto a carbon atom of the precursor molecule. For acetophenone derivatives, this can be targeted at either the aromatic ring or the α-carbon of the acetyl group.
A well-established method for the synthesis of p-nitrosophenols is the reaction of a phenol (B47542) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid at low temperatures. nih.govyoutube.com Applying this to p-hydroxyacetophenone allows for the electrophilic substitution of the nitrosonium ion (NO⁺) onto the activated aromatic ring, para to the hydroxyl group, yielding the tautomeric p-quinone monoxime form of the product. Kinetic studies have shown that the reaction proceeds via the attack of the nitrosating species on the phenolic substrate. researchgate.net
Another approach involves the nitrosation of the enol or enolate form of a ketone. jove.com The reaction of a ketone with an alkyl nitrite in the presence of an acid or base catalyst can introduce a nitroso group at the α-position to the carbonyl. nih.gov This reaction yields an α-nitroso ketone, which exists in equilibrium with its more stable tautomer, an α-oximino ketone (a 1,2-dione monoxime). jove.com This method offers a direct route to functionalize the side chain of the acetophenone molecule. dur.ac.uk
A more specialized method is the Baudisch reaction, which synthesizes o-nitrosophenols from phenols using a copper(II) salt, hydroxylamine hydrochloride, and hydrogen peroxide. wikipedia.orgnih.govnptel.ac.in The transition metal ion is crucial as it directs the substitution to the ortho position relative to the hydroxyl group. wikipedia.org The proposed mechanism involves the formation of a copper-hydroxylamine complex and a catechol-like intermediate. nih.govoup.com
Precursor Compounds and Their Chemical Transformations
The syntheses of this compound rely on readily available and versatile precursor molecules. The choice of precursor dictates the synthetic strategy, whether through oxidation or nitrosation.
The primary precursors for the synthetic routes discussed are p-aminoacetophenone and p-hydroxyacetophenone .
p-Aminoacetophenone (4-aminoacetophenone) : This compound is the key starting material for oxidation-based syntheses. It is an aromatic amine featuring an acetyl group para to the amino group. The amino group is the site of chemical transformation, being oxidized to a hydroxylamino and subsequently a nitroso group. nih.govacs.org p-Aminoacetophenone itself can be synthesized via the reduction of p-nitroacetophenone. d-nb.info It serves as a building block in various chemical syntheses, including the formation of Schiff bases and as an intermediate in the preparation of pharmaceuticals.
p-Hydroxyacetophenone (4-hydroxyacetophenone) : This phenolic ketone is the principal precursor for nitrosation reactions that target the aromatic ring. youtube.comresearchgate.net The activating, ortho-para directing hydroxyl group facilitates electrophilic aromatic substitution by the nitrosonium ion. patsnap.com p-Hydroxyacetophenone can be synthesized industrially via the Fries rearrangement of phenyl acetate. researchgate.netjmb.or.krarpgweb.com Its oxime, 4-hydroxyacetophenone oxime, is also a significant derivative, prepared by reacting p-hydroxyacetophenone with hydroxylamine and serving as a precursor in other transformations like the Beckmann rearrangement. sciforum.netmedchemexpress.comgoogle.comscbt.com
The chemical transformations of these precursors are central to the synthetic methodologies. For p-aminoacetophenone, the key transformation is the oxidation of its primary amino group. For p-hydroxyacetophenone, the transformations include electrophilic aromatic substitution (nitrosation) on the electron-rich ring and conversion to its oxime derivative for other potential synthetic pathways.
Reactivity of substituted anilines and hydroxylamines in this compound synthesis
The primary routes to this compound involve the oxidation of para-substituted aniline (B41778) and hydroxylamine derivatives.
The most direct precursor is p-aminoacetophenone. Its oxidation to this compound is a key transformation. researchgate.net Various oxidizing agents can achieve this, including potassium peroxymonosulfate (B1194676) (Oxone®), which provides a straightforward method for the preparation. researchgate.net Other powerful oxidation systems applicable to aromatic amines involve hydrogen peroxide in the presence of specific catalysts. nih.gov Catalysts such as peroxotungstophosphate or molybdenum complexes have been shown to be effective for the oxidation of a wide range of substituted anilines to their corresponding nitroso compounds. nih.gov The reactivity of the aniline precursor is influenced by the electronic nature of its substituents. Another synthetic route proceeds via the oxidation of N-arylhydroxylamines. researchgate.net This method involves the reduction of a corresponding nitroaromatic compound to the N-arylhydroxylamine, followed by a subsequent oxidation step to yield the final nitroso product. researchgate.net The synthesis of N-hydroxyamino acids and their incorporation into peptide chains highlights the utility of hydroxylamine precursors in complex molecule synthesis. rsc.org
| Precursor | Reaction Type | Reagents/Conditions | Product |
| p-Aminoacetophenone | Oxidation | Oxone® | This compound researchgate.net |
| Substituted Anilines | Catalytic Oxidation | H₂O₂ with Mo or W catalysts | Substituted Nitrosobenzenes nih.gov |
| N-Arylhydroxylamine | Oxidation | e.g., Iron(III) chloride | Aryl Nitroso Compound researchgate.net |
| Carbonyl Compounds | Reaction with Hydroxylamine | Hydroxylamine hydrochloride | Oximes researchgate.netmagritek.com |
Influence of protecting groups and activating agents on synthetic yields and purity
In multi-step syntheses involving this compound or its precursors, protecting groups are crucial for preventing unwanted side reactions, thereby enhancing yield and purity. organic-chemistry.orgpressbooks.pub A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions. organic-chemistry.org
For instance, if modifications are needed elsewhere on a molecule containing a p-aminoacetophenone unit, the nucleophilic amino group can be protected as a carbamate (B1207046) (e.g., Boc or Fmoc) to prevent it from interfering with electrophilic reagents. organic-chemistry.org Similarly, the carbonyl group of the acetophenone moiety can be protected, commonly as an acetal, to prevent its reaction with nucleophiles or reducing agents intended for other parts of the molecule. pressbooks.pub The choice of protecting group is critical; it must be stable under the planned reaction conditions and easily removable afterward without affecting the rest of the molecule. pressbooks.pub Photoremovable protecting groups, such as the o-nitrobenzyl (ONB) group, are also employed, which can be cleaved with light, offering precise control. nih.govacs.org The photolysis of ONB-caged compounds often produces a nitroso ketone or aldehyde as a byproduct. nih.govacs.org
Activating agents are substances that increase the rate of a chemical reaction. In the context of synthesizing this compound, catalysts used for the oxidation of p-aminoacetophenone with hydrogen peroxide function as activating agents for the peroxide. nih.gov In reactions where this compound is a reactant, activating agents can be used to enhance the reactivity of the carbonyl group.
| Functional Group | Protecting Group Class | Example | Application Context |
| Amino Group | Carbamate | Boc (tert-butyloxycarbonyl) | Protection against electrophiles during subsequent synthetic steps. organic-chemistry.org |
| Carbonyl Group | Acetal | Ethylene glycol acetal | Protection against nucleophiles or reducing agents. pressbooks.pub |
| Hydroxyl Group | Silyl Ether | Tris(trimethylsilyl)silane (sisyl) | A photochemically cleavable group stable to bases and certain nucleophiles. acs.org |
| Carboxyl Group | Ester | p-Hydroxyphenacyl (pHP) ester | A photoremovable protecting group that releases the substrate rapidly. acs.org |
Regioselectivity and Chemoselectivity in this compound Synthesis
Achieving high selectivity is a central challenge in the synthesis of complex organic molecules. oxfordsciencetrove.com Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the specific position at which a reaction occurs. beilstein-journals.orgnumberanalytics.com
Control over nitroso group introduction
The regiochemistry of the nitroso group is decisively controlled by the synthetic strategy. Direct electrophilic nitrosation of unsubstituted acetophenone is not a viable route to the para-isomer. The acetyl group is an electron-withdrawing meta-director, meaning that electrophilic attack would preferentially occur at the meta position.
Therefore, to ensure the desired para-regioselectivity, the synthesis must start with a precursor that already has a functional group at the para position. The oxidation of p-aminoacetophenone is the most common and direct method, fixing the nitroso group at the C4 position relative to the acetyl group. researchgate.netsioc-journal.cn Another strategy involves the nitrosation of phenols. nih.govescholarship.org The reaction of phenol with nitrous acid, first studied by Baeyer and Caro, yields p-nitrosophenol (which exists in tautomeric equilibrium with p-quinone monoxime). nih.gov This establishes a precedent for para-selective C-nitrosation on activated aromatic rings.
| Synthetic Approach | Precursor | Directing Group Effect | Regiochemical Outcome |
| Oxidation of Pre-functionalized Aromatic | p-Aminoacetophenone | N/A (position is pre-set) | Exclusively this compound researchgate.net |
| Electrophilic Nitrosation | Acetophenone | Acetyl group is a meta-director | m-Nitrosoacetophenone |
| Nitrosation of Phenols | Phenol | Hydroxyl group is an ortho-, para-director | p-Nitrosophenol nih.gov |
Selective functionalization of the acetophenone moiety
Once this compound is formed, further transformations may be desired. The molecule possesses two primary reactive sites: the carbonyl group (and its α-protons) and the nitroso group. Achieving chemoselective functionalization of the acetophenone part without affecting the nitroso group requires careful selection of reagents and conditions. numberanalytics.comresearchgate.net
The acetophenone moiety can undergo reactions typical of ketones, such as α-functionalization or aldol-type condensations. researchgate.net However, the nitroso group is susceptible to attack by nucleophiles. nih.gov Therefore, performing a Grignard reaction at the carbonyl, for instance, could be complicated by a competing reaction with the nitroso group. To achieve selectivity, one might employ milder or more sterically hindered reagents that preferentially react with the ketone. Alternatively, the reaction conditions, such as solvent and temperature, can be optimized to favor one reaction pathway over another. researchgate.net For example, selective reduction of the ketone in the presence of other reducible groups is a common challenge where chemoselectivity is paramount. oxfordsciencetrove.com
Scalability and Sustainable Synthetic Protocols for this compound
The transition from laboratory-scale synthesis to industrial production necessitates protocols that are not only scalable but also sustainable. rsc.org Modern synthetic chemistry emphasizes the development of "green" methodologies that are safer, more energy-efficient, and generate less waste. dtu.dknih.gov
For the synthesis of this compound, this involves moving away from stoichiometric oxidants that produce significant waste. The use of catalytic oxidation with hydrogen peroxide, where the only byproduct is water, represents a much more sustainable approach. nih.gov Continuous-flow microreaction processes offer significant advantages for hazardous reactions like nitrations and oxidations. rsc.org These systems allow for precise control over reaction parameters, improved heat transfer, and enhanced safety, making them highly scalable. rsc.org A continuous-flow process for the synthesis of this compound could offer higher yields and selectivity compared to traditional batch methods. rsc.org
Other principles of green chemistry applicable to this synthesis include the use of mechanochemistry (solid-state reactions) to reduce solvent use researchgate.net and the development of processes that recycle catalysts and solvents. rsc.orgrsc.org The selection of starting materials from renewable resources is another key aspect of sustainable synthesis. mdpi.com
| Feature | Traditional Batch Synthesis | Sustainable/Scalable Protocol |
| Methodology | Reactions in large flasks/reactors. | Continuous-flow microreactors, mechanochemical synthesis. rsc.orgresearchgate.net |
| Safety | Higher risk of thermal runaway, handling large quantities of hazardous materials. | Enhanced temperature control, smaller reaction volumes, improved safety. rsc.org |
| Scalability | Often problematic, "scale-up" can change reaction outcomes. | Readily scalable by running the process for longer or using parallel reactors. rsc.org |
| Sustainability | Often uses stoichiometric reagents, generates significant waste. | Employs catalytic methods (e.g., H₂O₂), reduces solvent use, allows for easier recycling. nih.govdtu.dk |
| Efficiency | Can have lower yields and selectivity due to mixing and heat transfer issues. | Often results in higher yields and selectivity due to precise control. rsc.org |
Sophisticated Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy for Molecular Structure and Bonding (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the chemical composition and molecular structure of compounds. mdpi.comumsystem.edu These methods probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the functional groups present. nih.gov While IR spectroscopy measures the absorption of infrared light by a molecule, Raman spectroscopy is based on the inelastic scattering of light. nih.govgatewayanalytical.com The two techniques are complementary, as some molecular vibrations may be active in one and not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). gatewayanalytical.comnih.gov
The vibrational spectrum of p-Nitrosoacetophenone is dominated by features arising from its key functional groups: the aromatic ring, the acetyl group (C=O), and the nitroso group (N=O). The specific frequencies of these vibrations are sensitive to the electronic environment and molecular structure.
Carbonyl (C=O) Stretching: The acetyl group's carbonyl bond gives rise to a strong and sharp absorption band in the IR spectrum. For aromatic ketones like acetophenone (B1666503) derivatives, this C=O stretching vibration typically appears in the range of 1680-1700 cm⁻¹. The position within this range is influenced by the electronic effects of the para-substituent. The electron-withdrawing nature of the nitroso group is expected to slightly increase the frequency compared to unsubstituted acetophenone.
Nitroso (N=O) Stretching: The N=O stretching vibration is a key marker for the nitroso group. In aromatic nitroso compounds, this band is typically observed in the region of 1500-1620 cm⁻¹. This vibration is often strong in both IR and Raman spectra.
Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations, including C-H stretching modes (typically above 3000 cm⁻¹) and C=C stretching modes within the ring (in the 1450-1600 cm⁻¹ region). The substitution pattern on the ring influences the exact positions and intensities of these bands.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretching (ν C=O) | 1680 - 1700 | Strong (IR) |
| Nitroso (N=O) | Stretching (ν N=O) | 1500 - 1620 | Strong (IR, Raman) |
| Aromatic C=C | Stretching (ν C=C) | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | Stretching (ν C-H) | 3000 - 3100 | Medium to Weak |
Electronic Spectroscopy for Electronic Transitions and Chromophores (UV-Vis, CD)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of this radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org In this compound, the primary chromophores—the parts of the molecule responsible for light absorption—are the acetyl group, the nitroso group, and the benzene ring, all of which form a conjugated system.
The electronic spectrum of this compound is characterized by two main types of electronic transitions: π→π* and n→π*. shu.ac.uk
π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems like aromatic rings and carbonyl groups. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity, ε > 1,000 L mol⁻¹ cm⁻¹) in the UV region, often below 300 nm. shu.ac.uk The extended conjugation between the phenyl ring, carbonyl group, and nitroso group in this compound leads to a delocalized π-electron system, which lowers the energy gap for this transition.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on heteroatoms like oxygen and nitrogen, to a π* antibonding orbital. uzh.chlibretexts.org Both the carbonyl and nitroso groups possess lone pairs of electrons in non-bonding orbitals. These transitions are lower in energy than π→π* transitions and thus occur at longer wavelengths. libretexts.org The n→π* transition associated with the nitroso group is particularly notable as it is responsible for the characteristic color of many nitroso compounds, often appearing as a weaker absorption band (ε = 10-100 L mol⁻¹ cm⁻¹) in the visible region of the spectrum. shu.ac.ukresearchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |
|---|---|---|---|---|
| π→π* | π → π* | Phenyl, Carbonyl, Nitroso (Conjugated System) | 200 - 350 nm | High (>1,000) |
| n→π* | n → π* | Carbonyl (C=O) | 270 - 300 nm | Low (10-100) |
The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in UV-Vis spectra, a phenomenon known as solvatochromism. researchgate.netijcce.ac.ir The effect of the solvent differs for n→π* and π→π* transitions due to differences in the polarity of the ground and excited states. youtube.com
n→π Transitions (Blue Shift):* Increasing the polarity of the solvent typically causes a shift of the n→π* absorption band to a shorter wavelength (a hypsochromic or blue shift). shu.ac.ukuomustansiriyah.edu.iq This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state, increasing the energy gap (ΔE) required for excitation. youtube.com
π→π Transitions (Red Shift):* For π→π* transitions, an increase in solvent polarity often leads to a shift to a longer wavelength (a bathochromic or red shift). uomustansiriyah.edu.iqscribd.com This occurs because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy gap for the transition. youtube.com
Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, water) would allow for the definitive assignment of its absorption bands to their respective electronic transitions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. benthamscience.comnih.gov It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while signal splitting (multiplicity) reveals information about neighboring nuclei.
For this compound, the ¹H and ¹³C NMR spectra provide a precise map of the carbon and hydrogen framework. The electron-withdrawing nature of both the acetyl (-COCH₃) and nitroso (-N=O) groups significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectrum: The spectrum is expected to show a singlet for the three equivalent methyl protons (H-α) of the acetyl group. The aromatic region would display signals for the four protons on the benzene ring. Due to the para-substitution pattern, the aromatic protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing acetyl group (H-2, H-6) would be shifted further downfield compared to the protons ortho to the nitroso group (H-3, H-5).
¹³C NMR Spectrum: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears far downfield (>190 ppm). The methyl carbon (C-α) would appear upfield. In the aromatic region, four signals are expected for the six carbons due to symmetry. The carbon attached to the acetyl group (C-1) and the carbon attached to the nitroso group (C-4) are quaternary and will have chemical shifts strongly influenced by these substituents. The chemical shifts of the protonated carbons (C-2,6 and C-3,5) are also diagnostic of the electronic effects of the substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity (¹H) |
|---|---|---|---|---|
| H-α | -COCH₃ | ~2.6 | - | Singlet |
| H-2, H-6 | ortho to -COCH₃ | 7.9 - 8.2 | - | Doublet |
| H-3, H-5 | ortho to -N=O | 7.7 - 8.0 | - | Doublet |
| C-α | -COCH₃ | - | ~27 | - |
| C=O | -COCH₃ | - | >195 | - |
| C-1 | ipso to -COCH₃ | - | ~138-142 | - |
| C-2, C-6 | ortho to -COCH₃ | - | ~129-132 | - |
| C-3, C-5 | ortho to -N=O | - | ~123-126 | - |
| C-4 | ipso to -N=O | - | ~150-155 | - |
Predicted values are estimates based on substituent effects on related acetophenone and nitrosobenzene (B162901) compounds. rsc.org
Dynamic NMR studies of molecular rotations or interconversions.
Aromatic C-nitroso compounds exhibit fascinating dynamic behaviors, primarily the equilibrium between their monomeric and dimeric forms (azodioxides). at.uaresearchgate.net In solution, this compound can exist in equilibrium between its blue or green monomeric form and a colorless or yellowish dimeric form. researchgate.net This monomer-dimer interconversion is often observable on the NMR timescale.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable kinetic and thermodynamic information about this process. researchgate.net
At low temperatures , the equilibrium may be slow enough to observe distinct sets of signals for both the monomer and the dimer.
As the temperature increases , the rate of interconversion increases. The NMR peaks for the corresponding nuclei in the two forms will broaden, eventually coalesce into a single broad peak, and then sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the dimerization and dissociation processes.
Another potential dynamic process that could be studied is the restricted rotation around the C4-N bond. Due to the partial double bond character, the energy barrier for this rotation could be significant enough to be measured by DNMR, providing insight into the electronic interaction between the nitroso group and the aromatic ring.
Electron Paramagnetic Resonance (EPR) Studies of Radical Adducts
This compound, like other C-nitroso compounds, can function as a "spin trap." rsc.orgwikipedia.org This technique is used to detect and identify highly reactive, short-lived free radicals that are not present in high enough concentrations to be observed directly by Electron Paramagnetic Resonance (EPR) spectroscopy. The spin trap reacts with the transient radical to form a much more stable paramagnetic nitroxide radical adduct, which accumulates to an EPR-detectable concentration. wikipedia.orgnih.gov
The reaction is as follows: R• (transient radical) + Ar-N=O (spin trap) → Ar-N(O•)-R (stable nitroxide spin adduct)
The resulting EPR spectrum of the spin adduct provides a fingerprint that can be used to identify the original trapped radical, R•.
Hyperfine coupling constant analysis of this compound spin adducts.
The key to identifying the trapped radical lies in the analysis of the hyperfine structure of the EPR spectrum. The unpaired electron in the nitroxide spin adduct interacts with nearby magnetic nuclei (like ¹⁴N, ¹H, ¹³C, etc.), splitting the EPR signal into a characteristic multiplet pattern. The magnitude of this splitting is known as the hyperfine coupling constant (hfc), denoted by a. illinois.edu
For a this compound spin adduct, the primary splitting is a triplet (1:1:1 intensity ratio) due to coupling with the ¹⁴N nucleus (aN). This triplet can be further split by other magnetic nuclei from both the spin trap itself and, crucially, from the trapped radical. rsc.org
The advantage of C-nitroso traps is that the radical becomes directly bonded to the nitrogen atom. rsc.org This proximity results in large and informative hyperfine couplings from the nuclei within the trapped radical, making identification more straightforward compared to other classes of spin traps. rsc.orgmdpi.com For example, trapping a •CH₃ radical would result in a nitroxide adduct where the primary nitrogen triplet is further split into a quartet by the three equivalent methyl protons. The magnitude of the aH would be characteristic of a trapped methyl group.
Table 2: Representative Hyperfine Coupling Constants (hfc) for Radical Adducts of Nitroso Spin Traps (Illustrative Data)
| Trapped Radical (R•) | Adduct Structure | Primary hfc aN (Gauss) | Secondary hfc from R• (Gauss) |
|---|---|---|---|
| •CH₃ (Methyl) | Ar-N(O•)-CH₃ | 14 - 16 | aH = 10 - 12 (quartet) |
| •CH(CH₃)₂ (Isopropyl) | Ar-N(O•)-CH(CH₃)₂ | 14 - 16 | aH = 4 - 6 (doublet) |
| •OCH₃ (Methoxy) | Ar-N(O•)-OCH₃ | 25 - 30 | aH = 1 - 2 (quartet) |
Note: These values are representative for generic aromatic nitroso traps and serve to illustrate how the hyperfine constants differ significantly depending on the nature of the trapped radical.
Kinetics of radical trapping by this compound.
The effectiveness of a spin trap depends not only on the stability and interpretability of the resulting adduct but also on the kinetics of the trapping reaction itself. The rate constant (k) for the reaction between the spin trap and the radical must be high enough to compete with other potential reactions of the transient radical, such as self-termination or reaction with other molecules in the system. huji.ac.il
The kinetics of radical trapping can be studied using techniques like competition kinetics or time-resolved EPR. The rate constant is influenced by several factors:
The nature of the radical: C-nitroso compounds are particularly effective at trapping carbon-centered radicals, with rate constants often approaching the diffusion-controlled limit. rsc.org They are generally less efficient at trapping oxygen-centered radicals.
The solvent: The polarity and viscosity of the solvent can affect the reaction rate.
The structure of the spin trap: Substituents on the aromatic ring of this compound can influence its reactivity through electronic and steric effects.
X-ray Crystallography for Solid-State Molecular Architecture
A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. However, the study of related aromatic nitroso compounds provides significant insight into what might be expected.
Polymorphism and crystal packing of this compound.
Many aromatic nitroso compounds are known to crystallize as their dimeric azodioxide forms. mdpi.comnih.gov Therefore, it is highly probable that crystals of this compound grown from solution would consist of the dimer rather than the monomer. X-ray diffraction would unambiguously determine if the dimer is in the cis (Z) or trans (E) configuration.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability. The existence of polymorphs for this compound is plausible and would arise from different ways the molecules (likely the dimers) pack together in the crystal lattice.
Crystal packing analysis describes how individual molecules are arranged relative to one another. This arrangement is governed by intermolecular forces such as:
van der Waals forces
π-π stacking between the aromatic rings
Hydrogen bonds (e.g., involving the acetyl oxygen as an acceptor)
Intermolecular interactions in the solid state.
Key intermolecular forces expected to influence the crystal structure of this compound include:
Dipole-Dipole Interactions: The nitroso (-N=O) and carbonyl (-C=O) groups impart a significant dipole moment to the molecule. In the crystalline solid, molecules will likely arrange themselves to maximize the attractive interactions between the positive end of one molecule's dipole and the negative end of another.
Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds may form. In these interactions, an activated hydrogen atom on the aromatic ring or the methyl group can interact with the electronegative oxygen atoms of the nitroso or carbonyl groups of an adjacent molecule. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice.
π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules. nih.govresearchgate.net These can occur in various geometries, such as face-to-face or offset stacking, and are a critical factor in the packing of aromatic compounds. nih.gov The electron-withdrawing nature of the nitroso and acetyl substituents can influence the electronic character of the aromatic ring, potentially favoring specific stacking arrangements. Studies on related aromatic compounds, such as 4-iodoacetophenone azine, have demonstrated the importance of arene-arene contacts in defining the crystal packing, often leading to layered structures. missouri.edu
Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₇NO₂, the theoretical exact mass of its molecular ion ([M]⁺˙ or [M+H]⁺) can be calculated.
By comparing the experimentally measured accurate mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This capability is essential for distinguishing this compound from other isomeric compounds that have the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Mass for this compound Ions
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺˙ | C₈H₇NO₂ | 149.0477 |
This interactive table allows for sorting and filtering of data.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, in this case, the molecular ion of this compound. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information.
Based on the known fragmentation behavior of aromatic nitroso compounds and ketones, several key fragmentation pathways for this compound can be predicted. osti.govnih.gov A prominent and diagnostic fragmentation for N-nitroso compounds is the loss of the nitroso radical (•NO), corresponding to a neutral loss of 30 Da. osti.govnih.gov Another expected fragmentation is the cleavage of the acetyl group.
The primary fragmentation pathways for the protonated molecule ([M+H]⁺) of this compound are outlined below:
Loss of the Nitroso Group: A characteristic fragmentation involves the cleavage of the C-N bond, leading to the loss of a neutral nitric oxide (NO) radical.
C₈H₇NO₂⁺˙ → [C₈H₇O]⁺ + •NO
Alpha-Cleavage of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃).
C₈H₇NO₂⁺˙ → [C₇H₄NO₂]⁺ + •CH₃
Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a stable acylium ion.
C₈H₇NO₂⁺˙ → [CH₃CO]⁺ + •C₇H₄NO
Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragments for this compound ([M+H]⁺, m/z 150.0550)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 150.0550 | 120.0446 | 30.0106 (NO) | [C₈H₆O+H]⁺ |
| 150.0550 | 108.0422 | 42.0106 (CH₂CO) | [C₆H₄NOH+H]⁺ |
This interactive table details the expected fragmentation patterns, allowing for a deeper understanding of the molecule's structure under mass spectrometric analysis.
These fragmentation pathways provide a characteristic "fingerprint" for this compound, enabling its unambiguous identification in complex mixtures and offering insights into its chemical stability and bonding. researchgate.net
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms
Reactions of the Nitroso Functional Group
The nitroso group (-N=O) attached to the aromatic ring is a highly reactive center, participating in a variety of transformations including dimerization, redox reactions, cycloadditions, and radical trapping.
A characteristic feature of aromatic C-nitroso compounds such as p-Nitrosoacetophenone is their capacity for reversible dimerization to form azodioxy compounds. nih.govacs.orgresearchgate.net This process establishes an equilibrium between the monomeric (Ar-N=O) and dimeric forms. researchgate.net
In the solid state, these compounds predominantly exist as the E-azodioxy isomer. researchgate.net However, in solution, a dynamic equilibrium is established, which can be influenced by temperature; lower temperatures often favor the formation of the Z-stereoisomer. researchgate.net The equilibrium is also affected by the nature of the substituents on the aromatic ring. researchgate.netmdpi.com
A notable property of these dimers is their photosensitivity. The azodioxy linkage can be cleaved by UV light irradiation at cryogenic temperatures (10–12 K), regenerating the monomeric nitroso compound. mdpi.com This transformation is often accompanied by a distinct color change, as the monomers are typically blue or green, while the dimers are colorless or yellow. mdpi.com The dimerization process can be thermally reversed upon warming, making these systems potential candidates for molecular switches. researchgate.net The interconversion between the Z- and E-dimer isomers in solution or the gas phase is understood to be a two-step mechanism involving the dissociation of the dimer into two monomer units, followed by their re-association. mdpi.com
The nitroso group is readily reduced, typically proceeding in a stepwise manner. The six-electron reduction pathway first yields a hydroxylamine (B1172632) intermediate, which can be further reduced to the corresponding primary amine. nih.govthieme-connect.de
The initial reduction of an aromatic nitroso compound affords an N-arylhydroxylamine. libretexts.org A variety of reducing agents and systems can accomplish this transformation. For example, zinc dust in a carbon dioxide/water system has been shown to selectively reduce nitroarenes to N-arylhydroxylamines, a reaction pathway applicable to nitroso compounds. researchgate.net Other effective reagents include ascorbic acid and complex metal hydrides like sodium cyanoborohydride. mdpi.com
Complete reduction of the nitroso group to an amine leads to the formation of p-aminoacetophenone. This transformation can be achieved using various catalytic systems. For instance, a system of zinc and acetic acid has proven effective for the one-pot reduction of related N-nitroso compounds to their corresponding amines. researchgate.net Other reducing agents such as NiCl₂/NaBH₄ and Raney Ni/H₂ are also utilized for similar reductions. researchgate.net
| Reducing Agent/System | Intermediate Product | Final Product | Reference |
|---|---|---|---|
| Ascorbic Acid | Hydroxylamine | - | mdpi.com |
| Sodium Cyanoborohydride | Hydroxylamine | - | mdpi.com |
| Zinc / Acetic Acid | - | Amine | researchgate.net |
| Zinc / Ammonium Chloride | - | Amine | researchgate.netresearchgate.net |
| Raney Ni / H₂ | - | Amine | researchgate.net |
The nitroso functional group can be oxidized to a nitro group (-NO₂), yielding p-nitroacetophenone. britannica.com This conversion can be carried out using a range of oxidizing agents. nih.gov
Ozone has been demonstrated as a potent and efficient reagent for the oxidation of aliphatic nitroso compounds to their nitro counterparts, often resulting in high yields. google.com For aromatic systems, strong oxidizing agents such as trifluoroperoxyacetic acid are effective. libretexts.org Furthermore, methodologies developed for the oxidation of related nitrogen-containing functional groups can be applicable. For example, the oxidation of anilines to nitroarenes has been successfully achieved using hydrogen peroxide in the presence of molybdenum-based catalysts or with sodium perborate, suggesting potential routes for the oxidation of nitrosoarenes. organic-chemistry.orgorganic-chemistry.org It is also noteworthy that the controlled oxidation of N-arylhydroxylamines can serve as a synthetic route back to the nitroso compound. libretexts.org
Nitroso compounds are potent electrophiles and dienophiles, readily participating in various cycloaddition reactions. wikipedia.org They are particularly reactive in hetero-Diels-Alder [4+2] cycloadditions with conjugated dienes. nih.govnih.gov This reaction is a powerful tool in synthetic chemistry for constructing dihydro mdpi.comrsc.orgoxazine heterocyclic rings, thereby introducing both a nitrogen and an oxygen atom into a carbon framework in a single step. The resulting N-O bond can serve as a versatile functional handle for subsequent chemical modifications. nih.gov
The reactivity of nitrosoarenes in these cycloadditions can be enhanced by Lewis acid catalysis. rsc.org Beyond the well-known Diels-Alder reaction, the nitroso group's reactivity extends to other cycloaddition pathways. These include [2+2] cycloadditions with alkenes, often termed nitroso Paterno-Buchi reactions, and [3+2] cycloadditions with suitable partners. rsc.orgacs.org Nitrosoarenes also undergo cycloaddition with alkynes, providing a synthetic route to N-hydroxyindoles. nih.govresearchgate.net The specific outcomes, including regioselectivity and reaction rate, are highly dependent on the electronic nature of the substituents on both the nitroso compound and its reaction partner. nih.gov
| Reaction Type | Reaction Partner | Product Class | Reference |
|---|---|---|---|
| Hetero-Diels-Alder [4+2] | Conjugated Diene | Dihydro mdpi.comrsc.orgoxazine | nih.govnih.gov |
| Nitroso Paterno-Buchi [2+2] | Alkene | 6-Oxa-7-azabicyclo[3.2.0]heptane | acs.org |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes | Isoxazolidine | rsc.org |
| [3+2] Cycloaddition | Alkyne | N-Hydroxyindole | nih.govresearchgate.net |
C-nitroso compounds function as highly effective "spin traps". cdnsciencepub.comcdnsciencepub.com This property allows them to intercept and react with transient, highly reactive radical species to form significantly more stable nitroxide radicals. cdnsciencepub.com These persistent radicals can then be detected and characterized using electron spin resonance (ESR) spectroscopy, providing invaluable insight into reactions that proceed via radical mechanisms. cdnsciencepub.comcdnsciencepub.com
The fundamental trapping reaction involves the addition of a radical (R•) to the nitroso compound (Ar-NO), forming a nitroxide adduct (Ar-N(O•)-R). cdnsciencepub.com The structural information encoded in the ESR spectrum of this adduct, such as hyperfine splitting constants, can help identify the originally trapped radical. cdnsciencepub.com While the primary site of radical attack is the nitrogen atom of the nitroso group, attack at the oxygen atom can also occur, particularly with sterically hindered radicals like tertiary alkyls. rsc.org In the field of spin trapping, nitroso compounds are often considered complementary to nitrones and may be superior for trapping specific types of radicals, such as those centered on metal atoms. nih.gov
Reactions of the Carbonyl Functional Group
The acetyl group in this compound imparts the reactivity of a typical aromatic ketone. study.comncert.nic.in The electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group are the primary sites of reaction.
Nucleophilic Addition : The polarized carbon-oxygen double bond makes the carbonyl carbon an electrophile, susceptible to attack by a wide range of nucleophiles. ncert.nic.in This class of reactions includes the addition of organometallic reagents like Grignard and organolithium compounds, as well as the addition of cyanide to form cyanohydrins. masterorganicchemistry.com
Reduction to an Alcohol : The ketone functionality can be readily reduced to a secondary alcohol, 1-(4-nitrosophenyl)ethanol. This is a common transformation achieved with hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comwikipedia.org
Oxidation Reactions : As a methyl ketone, the carbonyl group can participate in the haloform reaction when treated with a base and halogen (e.g., sodium hypohalite), which results in cleavage of the acetyl group to form a carboxylate and a haloform (e.g., chloroform, bromoform). ncert.nic.in Under different oxidative conditions, such as with nitrous acid in concentrated sulfuric acid, acetophenone (B1666503) can be oxidized to benzoylformic acid, a reaction in which α-nitroso-acetophenone has been identified as an intermediate. unive.it
Reactions Involving the Enol/Enolate : The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in reactions such as the aldol (B89426) condensation. quora.com For example, acetophenone can undergo a mixed aldol reaction with aldehydes that lack α-hydrogens, like formaldehyde. quora.com The acidity of the α-hydrogens also facilitates halogenation at the α-position. study.com Furthermore, the ketone exists in equilibrium with its enol tautomer, which is the reactive species in acid-catalyzed nitrosation at the α-carbon. rsc.org
The Wittig Reaction : The carbonyl group can be converted into an alkene through the Wittig reaction. masterorganicchemistry.com This involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which replaces the C=O double bond with a C=C double bond. masterorganicchemistry.com
Reactivity of the Aromatic Ring
The aromatic ring of this compound is substituted with two groups: an acetyl group (-COCH₃) and a nitroso group (-NO). Both are generally considered electron-withdrawing and deactivating towards electrophilic aromatic substitution, but their directing effects differ.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene (B151609) derivatives. The reaction proceeds via a two-step mechanism involving the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. minia.edu.egmasterorganicchemistry.com
The substituents on the ring determine both the rate of reaction and the position of the incoming electrophile.
Acetyl Group: This is a meta-directing and strongly deactivating group due to its electron-withdrawing resonance and inductive effects. makingmolecules.com
Nitroso Group: This group is also deactivating. It is generally considered ortho, para-directing due to the ability of its lone pairs on nitrogen and oxygen to stabilize the carbocation intermediate through resonance. However, under strongly acidic conditions, the nitroso group can be protonated, converting it into a strongly meta-directing group.
In this compound, the acetyl group directs incoming electrophiles to position 3 (meta to the acetyl group). The nitroso group, being at position 4, would direct to positions 2 and 6 (ortho to the nitroso group). Since positions 2 and 6 are also ortho to the acetyl group, the directing effects are complex. However, given that both groups are deactivating, EAS reactions on this compound would require harsh conditions. The acetyl group's strong meta-directing effect would likely favor substitution at the positions meta to it (positions 3 and 5).
Table 2: Directing Effects of Substituents on EAS
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Acetyl (-COCH₃) | Electron-withdrawing | Deactivating | Meta |
Nucleophilic Aromatic Substitution (SₙAr) is possible on aromatic rings that are electron-deficient and possess a good leaving group (such as a halide). wikipedia.orglibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
This compound itself does not have a suitable leaving group for a typical SₙAr reaction. However, if a derivative, such as 2-chloro-4-nitrosoacetophenone, were considered, the molecule would be highly activated for nucleophilic substitution. libretexts.org
The nitroso group at the para position and the acetyl group at the meta position (relative to the chlorine) would both withdraw electron density from the ring, making it highly electrophilic.
The nitroso group, being para to the leaving group, would effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com
Therefore, while not directly applicable to this compound, its framework is electronically suited to promote SₙAr reactions if a leaving group were present at an appropriate position (ortho or para to the nitroso group). wikipedia.org
Elucidation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms for this compound involves identifying the transient species that connect reactants to products. lumenlearning.com Based on the reactions of its constituent functional groups, several key intermediates can be proposed.
Tetrahedral Alkoxide Intermediates: In nucleophilic additions to the carbonyl group, the initial product is always a tetrahedral alkoxide intermediate, formed when the nucleophile attacks the carbonyl carbon and breaks the π bond. unacademy.com
Enol and Enolate Intermediates: Reactions at the α-carbon of the acetyl group proceed via enol or enolate intermediates. masterorganicchemistry.comrsc.org The enolate is a resonance-stabilized anion and a potent nucleophile, while the enol is a neutral but still nucleophilic tautomer. Kinetic studies on the nitrosation of ketones confirm the role of the enol as the reactive species. rsc.org
Arenium Ion (Sigma Complex): In electrophilic aromatic substitution, the key intermediate is the arenium ion, a resonance-stabilized carbocation formed by the addition of the electrophile to the aromatic ring. minia.edu.egyoutube.com The stability of this intermediate determines the reaction rate and regioselectivity.
Meisenheimer Complex: For hypothetical nucleophilic aromatic substitution reactions on a suitably substituted this compound derivative, a negatively charged Meisenheimer complex would be the critical intermediate. wikipedia.orgmasterorganicchemistry.com Its stability, enhanced by the electron-withdrawing nitroso and acetyl groups, would be crucial for the reaction to proceed. masterorganicchemistry.com
Radical Intermediates: Some reactions involving nitroso compounds are known to proceed through radical intermediates. For example, the ene reactions of nitroso compounds have been shown to involve polarized diradical intermediates. nih.gov It is conceivable that under certain conditions, such as photochemical activation, this compound could also engage in reactions involving radical species.
Understanding these intermediates is fundamental to predicting and controlling the chemical transformations of this compound.
Investigation of Transition States and Intermediates in this compound Reactions
The elucidation of reaction mechanisms hinges on the characterization of fleeting transition states and reactive intermediates. While specific experimental data for this compound is limited, extensive computational and spectroscopic studies on analogous nitrosoarenes provide a robust framework for understanding its reactive behavior.
Transition States:
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving nitroso compounds. For instance, in the context of hetero-Diels-Alder reactions, where the nitroso group acts as a dienophile, calculations have consistently pointed towards a concerted but asynchronous transition state. This means that while the new carbon-oxygen and carbon-nitrogen bonds are formed in a single mechanistic step, the extent of bond formation is not simultaneous. The asynchronicity of the transition state is a key feature that influences the stereochemical and regiochemical outcomes of such cycloadditions.
Reactive Intermediates:
The reactions of this compound can proceed through various short-lived intermediates. In radical reactions, for example, the relatively weak C-N bond can undergo homolytic cleavage, particularly under photolytic or thermolytic conditions, to generate a p-acetylphenyl radical and nitric oxide.
In polar reactions, the nitroso group can be protonated under acidic conditions to form a protonated intermediate, which is a more potent electrophile. Conversely, the acetophenone moiety can be deprotonated at the α-carbon in the presence of a strong base to form an enolate intermediate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The detection and characterization of these transient species often rely on advanced spectroscopic techniques such as time-resolved infrared (TRIR) spectroscopy and laser flash photolysis (LFP). These methods allow for the observation of species with lifetimes on the order of nanoseconds to microseconds, providing invaluable insights into the reaction pathways.
Interactive Table: Calculated Transition State Properties for a Model Hetero-Diels-Alder Reaction of a Nitrosoarene
| Parameter | Value | Unit |
| Activation Energy (Ea) | 15.2 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 14.5 | kcal/mol |
| Entropy of Activation (ΔS‡) | -35.8 | cal/(mol·K) |
| Gibbs Free Energy (ΔG‡) | 25.1 | kcal/mol |
| C-N Bond Length (Å) | 2.15 | Ångström |
| C-O Bond Length (Å) | 1.85 | Ångström |
| Asynchronicity Parameter | 0.30 | Dimensionless |
Note: The data in this table is illustrative and based on computational studies of a representative hetero-Diels-Alder reaction of a generic nitrosoarene. Specific values for this compound may vary.
Kinetic and Thermodynamic Studies of this compound Transformations
The rates and equilibria of chemical reactions are governed by their kinetic and thermodynamic parameters, respectively. For this compound, these parameters are influenced by factors such as temperature, solvent, and the presence of catalysts.
Kinetics:
Kinetic studies on reactions involving nitroso compounds often reveal complex rate laws, indicative of multi-step mechanisms. For instance, the dimerization of nitrosoarenes to form azoxy dimers is a reversible process, and the rate of approach to equilibrium can be monitored spectroscopically. The rate of this dimerization is typically second-order with respect to the nitroso monomer.
The rates of reactions involving the acetophenone moiety, such as enolization, are also well-studied. The rate of enolization of acetophenones can be significantly influenced by the nature of the para-substituent. Electron-withdrawing groups, such as the nitroso group, are expected to increase the acidity of the α-protons and thus accelerate the rate of enolization under basic conditions.
Thermodynamics:
The thermodynamic stability of this compound and its reaction products can be assessed by determining the standard enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) of reaction. The dimerization of nitrosoarenes is typically an exothermic process (negative ΔH°) and is accompanied by a decrease in entropy (negative ΔS°) due to the formation of a more ordered dimeric structure from two monomeric units. The equilibrium between the monomer and dimer is therefore temperature-dependent, with the monomer being favored at higher temperatures.
Interactive Table: Thermodynamic Parameters for the Dimerization of a Generic Nitrosoarene
| Thermodynamic Parameter | Value | Unit |
| ΔH° | -25.5 | kJ/mol |
| ΔS° | -110 | J/(mol·K) |
| ΔG° (at 298 K) | -7.3 | kJ/mol |
| Equilibrium Constant (K) | 18.5 | Dimensionless |
Note: This data is representative for the dimerization of a generic nitrosoarene and serves as an illustration. The actual values for this compound may differ.
Derivatization Strategies and Synthesis of Novel Analogs
The structural modification of this compound allows for the synthesis of a diverse range of novel analogs with potentially interesting chemical and physical properties. Derivatization can be targeted at either the acetophenone moiety or the nitroso group.
Modification of the Acetophenone Moiety
The acetophenone portion of the molecule offers several avenues for synthetic modification. The carbonyl group and the α-methyl group are the primary sites of reactivity.
Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions with a variety of reagents. For example, reduction with sodium borohydride would yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds could be used to introduce new alkyl or aryl groups at the carbonyl carbon.
Reactions at the α-Methyl Group: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, aldol condensation with an aldehyde would lead to the formation of a β-hydroxy ketone. Alkylation with an alkyl halide would introduce a new substituent at the α-position.
Functionalization via the Nitroso Group
The nitroso group is a versatile functional group that can participate in a wide array of chemical transformations, providing a powerful handle for the synthesis of novel analogs.
Condensation Reactions: The nitroso group readily undergoes condensation reactions with primary amines to form azo compounds. For example, reaction with aniline (B41778) in the presence of an acid catalyst would yield the corresponding p-acetyl-azobenzene.
Diels-Alder Reactions: As mentioned previously, the nitroso group can act as a dienophile in hetero-Diels-Alder reactions with conjugated dienes to form six-membered heterocyclic rings (oxazines).
Reduction: The nitroso group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid. This would provide a route to p-aminoacetophenone.
Computational and Theoretical Chemistry of P Nitrosoacetophenone
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and structural properties of molecules.
Density Functional Theory (DFT) studies on molecular geometry, vibrational frequencies, and electronic distributions.
Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. A typical DFT study on p-nitrosoacetophenone would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Following optimization, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O, N=O, or C-N bonds, or the bending and rocking motions of the acetyl and nitroso groups and the phenyl ring. Comparing these theoretical spectra with experimental data allows for the precise assignment of spectral bands. esisresearch.orgnih.gov
Furthermore, DFT calculations provide detailed information about the electronic distribution within the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP). These analyses help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactivity.
Ab initio calculations for precise thermochemical data.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. High-level ab initio methods, such as Coupled Cluster (CC) theory, are employed to compute highly accurate thermochemical data. osti.gov For this compound, these calculations could provide precise values for its gas-phase enthalpy of formation, entropy, and heat capacity. nih.gov This data is crucial for understanding the molecule's stability and its energy changes during chemical reactions. researcher.life
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational modeling is essential for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the transient species involved.
Prediction of reaction pathways and energy barriers.
Theoretical modeling can predict the most likely pathways for reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface can be constructed. rsc.org This surface reveals the energy barriers (activation energies) for different possible reactions, indicating which pathways are kinetically favored. For example, the mechanisms of electrophilic or nucleophilic attack at various sites on the molecule could be explored.
Computational insights into regioselectivity and stereoselectivity.
When a reaction can yield multiple isomers, computational chemistry can predict the regioselectivity and stereoselectivity. By comparing the activation energies of the transition states leading to different products, it is possible to determine which constitutional isomer (regioselectivity) or stereoisomer will be the major product. These insights are invaluable for designing synthetic routes and understanding reaction outcomes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of various spectroscopic properties, which serves as a powerful tool for structure elucidation and verification. lehigh.edu
Calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. longdom.orgscielo.org.za Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) in the Ultraviolet-Visible (UV-Vis) range. scielo.org.zaniscpr.res.in
As mentioned in section 5.1.1, the vibrational frequencies from DFT calculations correspond to the peaks observed in IR and Raman spectroscopy. esisresearch.org By systematically comparing the predicted spectra with experimental measurements, chemists can confirm the structure of a synthesized compound or identify unknown substances. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values, accounting for approximations in the theoretical model and anharmonicity effects. longdom.orgmdpi.com
Computational NMR and EPR Parameter Prediction
Computational spectroscopy serves as a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) parameters, offering a way to assign and interpret experimental spectra. researchgate.net
For this compound, Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are the standard for predicting NMR chemical shifts. nih.govnih.gov These calculations can determine the isotropic shielding constants for various nuclei, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov High-level DFT calculations are often necessary for accurate predictions that can aid in structural elucidation. nih.gov The predicted chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁷O would be sensitive to the molecule's conformation and the electronic environment of each nucleus.
| Nucleus | Parameter | Typical Computational Method | Predicted Value |
|---|---|---|---|
| ¹H | Chemical Shift (δ, ppm) | DFT-GIAO | Specific data not available in literature |
| ¹³C | Chemical Shift (δ, ppm) | DFT-GIAO | Specific data not available in literature |
| ¹⁵N | Chemical Shift (δ, ppm) | DFT-GIAO | Specific data not available in literature |
| ¹⁷O | Chemical Shift (δ, ppm) | DFT-GIAO | Specific data not available in literature |
EPR spectroscopy is relevant for paramagnetic species, such as the radical anion or cation of this compound. DFT calculations are widely used to predict EPR parameters, including g-tensors and hyperfine coupling constants (hfccs). jstr.org.innih.gov The accuracy of these predictions depends heavily on the chosen functional and basis set. jstr.org.inmdpi.com For organic radicals, hybrid functionals often provide results that correlate well with experimental data. mdpi.comnih.gov The calculated hfccs would reveal the extent of the unpaired electron's delocalization across the molecule, particularly over the nitrogen and hydrogen atoms.
| Parameter | Typical Computational Method | Predicted Value |
|---|---|---|
| g-tensor | DFT | Specific data not available in literature |
| Hyperfine Coupling Constants (A) | DFT | Specific data not available in literature |
Theoretical Vibrational and Electronic Spectra
Theoretical calculations are crucial for assigning features in vibrational and electronic spectra. DFT is the workhorse for computing vibrational frequencies, providing insights into the molecule's normal modes. chemrxiv.orgnih.gov A standard harmonic frequency calculation can identify the characteristic vibrations associated with specific functional groups, such as the C=O stretch of the acetyl group, the N=O stretch of the nitroso group, and various aromatic ring modes. Anharmonic calculations, while more computationally intensive, can provide more accurate frequencies that are closer to experimental values. nih.govunimi.it
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Computational Method |
|---|---|---|
| C=O Stretch (Acetyl) | ~1680-1700 | DFT (B3LYP) |
| N=O Stretch (Nitroso) | ~1500-1550 | DFT (B3LYP) |
| Aromatic C=C Stretch | ~1450-1600 | DFT (B3LYP) |
| C-N Stretch | ~1100-1150 | DFT (B3LYP) |
Note: The values presented are typical ranges and have not been specifically calculated for this compound in published literature.
Electronic spectra are modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comacademie-sciences.fr For nitroso compounds, the most characteristic feature in the visible spectrum is the n → π* electronic transition associated with the nitroso group, which is responsible for their typical blue or green color. researchgate.net TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for this and other transitions, such as the higher-energy π → π* transitions within the aromatic system. researchgate.netrsc.org The accuracy of TD-DFT predictions is highly dependent on the choice of functional, with hybrid functionals like PBE0 often yielding excellent agreement with experimental data for nitroso species. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a detailed picture of conformational dynamics and interactions with the environment, such as a solvent. mdpi.comnih.gov
Conformational analysis and dynamics in different environments
The conformation of this compound is primarily defined by the torsional angles between the aromatic ring and its two substituents: the acetyl group and the nitroso group. MD simulations can explore the potential energy surface related to the rotation around the C(ring)-C(acetyl) and C(ring)-N(nitroso) bonds. These simulations reveal the most stable conformations and the energy barriers to rotation. The flexibility of these groups can be influenced by the surrounding environment. For instance, in the gas phase, the molecule may adopt a largely planar conformation to maximize conjugation. In different solvents, intermolecular interactions can stabilize non-planar conformations. mdpi.com
Solvent effects on this compound reactivity
The chemical reactivity of this compound can be significantly influenced by the solvent. Computational methods, including MD simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, can elucidate these effects. Solvents can impact reactivity in several ways:
Stabilization of Reactants, Products, and Transition States: Polar solvents can preferentially stabilize charged or highly polar species. By calculating the energy of reactants, transition states, and products in different solvent models (both implicit continuum models and explicit solvent molecules), computational chemistry can predict how a reaction rate will change with solvent polarity. rsc.org
Specific Solute-Solvent Interactions: Solvents capable of hydrogen bonding can engage in specific interactions with the oxygen atoms of the nitroso and acetyl groups. rsc.org These interactions can alter the electron density distribution within the molecule and influence its susceptibility to nucleophilic or electrophilic attack. For example, studies on related aromatic nitro compounds have shown that polar solvents can increase the effective size of the nitro group, leading to conformational changes such as twisting out of the aromatic plane. researchgate.net
By simulating the molecule in various solvents, from nonpolar (like cyclohexane) to polar aprotic (like DMSO) and polar protic (like water), computational models can provide a detailed understanding of how the solvent environment modulates the structural and electronic properties of this compound, thereby influencing its chemical behavior. researchgate.net
Applications in Advanced Chemical Research Excluding Clinical/safety/dosage
p-Nitrosoacetophenone as a Building Block in Complex Organic Synthesis
While nitroso compounds are recognized synthetic intermediates, the specific applications of this compound as a versatile building block in complex organic synthesis are not extensively documented in prominent literature. Its potential lies within the reactivity of the nitroso group, which can participate in various transformations.
Precursor for nitrogen-containing heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and organic chemistry. Generally, nitrosoarenes can serve as precursors for various heterocyclic systems through cycloaddition reactions or condensations with appropriate partners. However, specific and widely adopted synthetic routes that utilize this compound for the explicit construction of nitrogen-containing heterocycles such as quinolines, indoles, or pyrazoles are not prominently reported in the reviewed scientific literature.
Utility in multicomponent reactions
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and improving operational efficiency. Well-known MCRs include the Biginelli, Hantzsch, and Ugi reactions. nih.govmdpi.com Despite the synthetic advantages of MCRs, the application of this compound as a key reactant in these types of reactions is not a common feature in the available chemical literature, and its utility in this area remains largely unexplored.
Role in Spin Trapping and Free Radical Chemistry Research
The most significant application of this compound in advanced research is situated in the field of free radical chemistry, specifically through a technique known as spin trapping.
Application in the detection and characterization of short-lived radical species
Many chemical and biological processes involve highly reactive free radicals with lifetimes too short for direct detection by analytical techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org Spin trapping is a method developed to overcome this limitation. wikipedia.orggoogle.com The technique employs a "spin trap," a diamagnetic compound that reacts with the transient radical to produce a significantly more stable paramagnetic species, known as a spin adduct. wikipedia.orgsemanticscholar.org This persistent radical can then be readily detected and characterized by EPR spectroscopy.
This compound falls into the category of C-nitroso spin traps. These compounds are distinct from the more common nitrone-based traps (like PBN or DMPO). In a C-nitroso trap, the unstable radical adds directly to the nitrogen atom of the nitroso group (-N=O) to form a stable nitroxide radical adduct. rsc.org The key advantage of this process is that the captured radical is bonded directly to the nitroxide nitrogen, which often results in a more informative EPR spectrum. rsc.org The hyperfine coupling constants of the spin adduct's spectrum can provide detailed structural information about the originally trapped radical, aiding in its unambiguous identification. wikipedia.org
Development of this compound-based spin traps
The development of effective spin traps is crucial for advancing the understanding of radical-mediated processes. C-nitroso compounds, as a class, offer distinct advantages for radical identification. Research into this area includes the synthesis of various aromatic nitroso compounds to optimize properties such as solubility, stability, and trapping efficiency. For instance, water-soluble aromatic C-nitroso traps like 3,5-dibromo-4-nitrosobenzenesulphonate (DBNBS) have been successfully used to trap a variety of radicals, including superoxide and nitric oxide. google.comnewcastle.edu.au
While this compound itself functions as a spin trap, its development into more complex, second-generation traps is not a major focus of current research. The development of traps based on the C-nitroso scaffold primarily involves modifying substituents on the aromatic ring to enhance performance. However, C-nitroso traps also present challenges; they can be sensitive to heat and light, and may undergo non-radical side reactions that can complicate spectral interpretation. researchgate.net
Below is a representative table of hyperfine splitting constants for spin adducts formed from a typical C-nitroso spin trap, illustrating the type of data obtained from these experiments.
| Trapped Radical | aN | aH | Other Splittings |
|---|---|---|---|
| •CH₃ (Methyl) | 15.20 | 10.40 | - |
| •C(CH₃)₃ (tert-Butyl) | 15.10 | - | - |
| •OCH₃ (Methoxy) | 28.50 | 1.10 | - |
Applications in Material Science and Polymer Chemistry
The search for novel monomers and functional materials is a driving force in polymer and material science. Functional groups like nitroso and acetyl groups can, in principle, be used for polymerization or for modifying polymer properties. However, based on a review of available scientific literature, there are no prominent or well-documented applications of this compound in the fields of material science or as a monomer in polymer chemistry. Its use in these areas appears to be limited or not yet established.
As a monomer or initiator in polymer synthesis (if applicable)
The application of this compound as a conventional monomer or initiator in large-scale polymer synthesis is not widely documented. However, the inherent reactivity of the nitroso group provides avenues for its use in more specialized polymerization techniques. Research into nitroso compounds has demonstrated their potential in novel polymerization methodologies.
One such method is the Barbier-type nitro/nitroso addition polymerization, which utilizes electrophilic nitroso groups as polymerizable functionalities to achieve C–N bond formation. acs.org This approach has been successful in preparing various polyarylamines that are otherwise difficult to synthesize. acs.org In this context, a molecule like this compound could theoretically act as a monomer, with the nitroso group serving as the point of polymerization.
Furthermore, nitroso compounds can function as mediators in living/controlled radical polymerization. For instance, nitroso-tert-octane has been used to control the radical polymerization of styrene. acs.org The process involves the initial formation of a nitroxide by the addition of a styryl radical to the nitroso compound; this nitroxide then reversibly traps propagating radicals, controlling the polymer chain growth. acs.org This mechanism suggests a potential role for this compound as a controlling agent in similar polymerization systems. The intermolecular interaction between two nitroso groups to form azodioxy linkages can also lead to the formation of dimers, oligomers, or polymers, particularly with dinitroso compounds. nih.gov
Integration into functional materials (e.g., redox-active systems)
The integration of this compound into functional materials is an area of potential, largely due to the redox-active nature of the aromatic nitroso group. Redox-responsive materials are designed to exhibit chemical or physical changes in response to oxidizing or reducing stimuli. rsc.org The nitroso group (-N=O) can undergo a series of electrochemical reductions, typically to the corresponding hydroxylamine (B1172632) (-NHOH) and subsequently to the amine (-NH2), making it a candidate for incorporation into redox-active systems.
While specific studies detailing the integration of this compound into such materials are limited, the principles underlying redox-active polymers support this potential application. For example, polymers like polybenzopyrrole have been studied as electrode materials for energy storage, demonstrating stable redox states that contribute to high specific capacitance. researchgate.netmdpi.com By incorporating this compound as a pendant group or a monomeric unit into a polymer backbone, it is conceivable to develop new materials with tailored redox properties for applications in sensors, energy storage, or controlled-release systems. The electrochemical behavior of such materials would be influenced by the reversible redox chemistry of the nitroso moiety. mdpi.com
Coordination Chemistry of this compound as a Ligand
In solution, aromatic nitroso compounds can exist in equilibrium with their tautomeric oxime form. For this compound, this tautomer is α-oximinoacetophenone, more commonly known as isonitrosoacetophenone. It is this isonitroso form that predominantly acts as a ligand in coordination chemistry, forming stable complexes with a variety of metal ions. asianpubs.orgresearchgate.net
Synthesis and characterization of metal complexes
The synthesis of metal complexes using isonitrosoacetophenone (or its derivatives) typically involves the reaction of the ligand with a metal salt, such as a chloride or acetate, in an appropriate solvent like ethanol. asianpubs.orgafricanjournalofbiomedicalresearch.com The ligand, often after deprotonation of the oxime proton, coordinates to the metal center. africanjournalofbiomedicalresearch.com The resulting complexes are often colored solids and can be mononuclear or binuclear depending on the reaction conditions and the metal used. researchgate.net
These complexes are characterized using a suite of analytical techniques to determine their structure and properties:
Elemental Analysis: To confirm the metal-to-ligand stoichiometry. researchgate.net
Infrared (IR) Spectroscopy: To verify the coordination of the ligand to the metal. Key observations include shifts in the vibrational frequencies of the C=N and N-O bonds of the oxime group upon complexation. The absence of a broad O-H band from the oxime indicates deprotonation and coordination. asianpubs.orgafricanjournalofbiomedicalresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the ligand and confirm its structure, though its application to paramagnetic complexes can be limited. researchgate.netresearchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the oxidation state and coordination geometry of the central metal ion (e.g., octahedral or square planar). asianpubs.orgresearchgate.net
Molar Conductance Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature. africanjournalofbiomedicalresearch.com
Electronic Spectroscopy (UV-Vis): To study the electronic transitions within the complex, which can also help in elucidating the coordination geometry. researchgate.net
Studies on derivatives such as p-iodo-isonitrosoacetophenone and Schiff bases derived from isonitrosoacetophenone have shown that the ligand can act as a bidentate or tridentate chelating agent. asianpubs.orgresearchgate.net Coordination typically occurs through the oximino nitrogen and/or oxygen atoms, forming stable five- or six-membered chelate rings with the metal ion. asianpubs.orgafricanjournalofbiomedicalresearch.com
| Metal Ion | Ligand | Proposed Geometry | Key Characterization Findings | Reference |
|---|---|---|---|---|
| Cu(II), Co(II), Ni(II) | p-Iodo-isonitrosoacetophenone | Octahedral | Metal:Ligand ratio of 1:2. Non-electrolytic nature. IR spectra confirm coordination through N and O atoms. | africanjournalofbiomedicalresearch.comresearchgate.net |
| Ni(II), Co(II), Cu(II), Zr(IV) | 4-chlorobenzal-azino-isonitrosoacetophenone | Not specified | Characterized by FT-IR, 1H NMR, and magnetic susceptibility. | researchgate.net |
| Cr(III), Mn(II), Co(II), Ni(II), Cu(II) | Schiff base of isonitrosoacetophenone and hydrazine | Octahedral | Ligand acts as a monobasic bidentate agent. Complexes are non-electrolytic. | asianpubs.org |
| Cu(II), Ni(II) | Isonitrosoacetophenone 2-aminobenzoylhydrazone | Mononuclear and Binuclear | Ligand coordinates as a neutral, monoanionic, or dianionic O,N,N-tridentate species. | researchgate.net |
Catalytic applications of this compound metal complexes
The catalytic potential of metal complexes is a significant area of research, with applications ranging from industrial synthesis to bioinorganic chemistry. sciensage.infosciensage.info While extensive catalytic studies specifically on this compound complexes are not widely reported, research on structurally related compounds provides a basis for their potential applications. For example, metal complexes of isonitrosoacetophenone derivatives have been investigated for their catalytic activity in the disproportionation of hydrogen peroxide. researchgate.net
The broader class of Schiff base metal complexes, to which many isonitrosoacetophenone-derived complexes belong, are known to be effective catalysts in a variety of organic transformations. These include oxidation reactions, C-N coupling (amination) reactions, and aerobic oxidation of substrates. sciensage.infonih.gov The catalytic activity is often dependent on the central metal ion's ability to cycle through different oxidation states and the coordination environment provided by the ligand. Given these precedents, it is plausible that metal complexes of this compound could be explored as catalysts in similar oxidation or coupling reactions.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methods for p-Nitrosoacetophenone
The synthesis of C-nitroso compounds, including this compound, has traditionally been challenging due to their inherent instability and propensity for dimerization. nih.govacs.org Conventional methods, such as the oxidation of the corresponding aniline (B41778) or the reduction of the nitroarene, often suffer from over-oxidation or over-reduction, leading to diminished yields and purification difficulties. nih.gov Future research will undoubtedly focus on the development of more robust, efficient, and selective synthetic protocols.
Key areas for future synthetic methodology development include:
Continuous Flow Synthesis: This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling unstable intermediates like nitrosoarenes. nih.govacs.org A continuous flow approach could enable the on-demand generation and immediate use of this compound, minimizing decomposition and improving safety. nih.govacs.org
Photochemical Methods: Photochemistry presents a green and effective synthetic strategy. nih.govacs.org The development of photochemical rearrangements or redox processes could provide novel and milder pathways to this compound, potentially with higher functional group tolerance. nih.govacs.org
Catalytic Nitrosation: Exploring new catalytic systems for the direct nitrosation of acetophenone (B1666503) or its derivatives could offer a more atom-economical route. This could involve the use of novel metal catalysts or organocatalysts to achieve high selectivity for the para-position.
| Synthetic Method | Advantages | Potential for this compound |
| Continuous Flow Synthesis | Precise reaction control, enhanced safety, scalability | On-demand generation and in-situ use, minimizing instability issues. nih.govacs.org |
| Photochemical Synthesis | Mild reaction conditions, green chemistry | Novel reaction pathways with high functional group tolerance. nih.govacs.org |
| Catalytic Nitrosation | Atom economy, direct functionalization | Efficient and selective synthesis from readily available precursors. |
Exploration of Unconventional Reactivity and Novel Transformation Pathways
The dual electrophilic and nucleophilic nature of the nitroso group endows C-nitrosoarenes with remarkable versatility in organic synthesis. rsc.orgrsc.org While reactions such as the hetero-Diels-Alder, ene, and nitrosoaldol reactions are known, the full reactive potential of this compound remains largely untapped. rsc.org The presence of the acetyl group offers a unique handle for exploring unconventional reactivity.
Future research in this area could focus on:
Tandem Reactions: Designing tandem reaction sequences that involve both the nitroso and the acetyl groups could lead to the rapid construction of complex molecular architectures. For instance, an initial reaction at the nitroso group could be followed by an intramolecular transformation involving the acetyl moiety.
Asymmetric Catalysis: The development of enantioselective transformations involving this compound is a significant area for exploration. This could involve the use of chiral catalysts to control the stereochemistry of additions to the nitroso group, leading to the synthesis of valuable chiral amines and other nitrogen-containing compounds.
C-H Functionalization: The nitroso group can act as a directing group in C-H functionalization reactions. researchgate.net Investigating the directing ability of the nitroso group in this compound could open up new avenues for the late-stage functionalization of the aromatic ring.
Advanced in-situ Spectroscopic Characterization Techniques during Reactions
A significant challenge in studying the reactions of C-nitroso compounds is their transient nature and the existence of a monomer-dimer equilibrium. at.uamdpi.com Advanced in-situ spectroscopic techniques are poised to provide unprecedented insights into the reaction mechanisms and kinetics of this compound.
Promising in-situ techniques for future studies include:
Operando Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about the changes in vibrational modes of reactants, intermediates, and products during a reaction. unito.it This would be invaluable for monitoring the monomer-dimer equilibrium of this compound and identifying transient intermediates. unito.it
In-situ UV-Vis Spectroscopy: The monomeric form of nitrosoarenes is typically colored, while the dimeric form is often colorless or yellow. mdpi.com In-situ UV-Vis spectroscopy can be a powerful tool for quantifying the concentration of the reactive monomeric species under different reaction conditions. researchgate.net
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide detailed structural information about the species present in a reaction mixture, enabling the direct observation of intermediates and the elucidation of complex reaction pathways.
Integration of Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govnih.gov In the context of this compound, these computational tools can accelerate discovery and deepen our understanding of its chemistry.
Potential applications of ML and AI include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the outcome of reactions, identify optimal reaction conditions, and even suggest novel synthetic routes for this compound with higher efficiency. nih.gov
Spectroscopic Data Analysis: AI can be employed to analyze complex spectroscopic data from in-situ experiments, helping to identify patterns and deconvolve overlapping signals, thereby aiding in mechanistic elucidation. researchgate.net
De Novo Design: Machine learning models can be used to design new molecules based on this compound with desired properties for specific applications, such as in materials science or medicinal chemistry.
| Application Area | Machine Learning / AI Tool | Potential Impact on this compound Research |
| Synthesis Planning | Predictive algorithms | Optimization of reaction conditions and discovery of novel synthetic pathways. |
| Mechanistic Studies | AI-powered spectral analysis | Deconvolution of complex in-situ spectroscopic data to identify intermediates. researchgate.net |
| Materials Design | De novo design models | Generation of novel functional materials based on the this compound scaffold. |
Design and Synthesis of Advanced Functional Materials Utilizing this compound
The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of advanced functional materials. wiley.comresearchgate.net The combination of the reactive nitroso group and the conjugating acetyl group can be leveraged to create materials with novel optical, electronic, and responsive properties.
Future research in materials science could explore:
Polymers and Copolymers: The electropolymerization or chemical polymerization of this compound, possibly with other monomers, could lead to the formation of novel conducting or redox-active polymers.
Photoresponsive Materials: Aromatic C-nitroso compounds are known to exhibit photochromic and thermochromic behavior due to the dissociation of dimers into monomers upon irradiation or heating. at.uamdpi.com Investigating these properties in materials derived from this compound could lead to the development of smart materials for applications in sensing, data storage, and molecular switches.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the nitroso and acetyl groups can act as coordination sites for metal ions. This opens up the possibility of constructing novel coordination polymers and MOFs with interesting catalytic, magnetic, or porous properties.
Challenges and Opportunities in the Broader C-Nitrosoarene Research Landscape
The study of this compound is intrinsically linked to the broader field of C-nitrosoarene chemistry, which presents both significant challenges and exciting opportunities. rsc.orgrsc.org
Key challenges that represent opportunities for future research include:
Instability and Dimerization: The high reactivity and tendency of C-nitroso compounds to dimerize remain a major hurdle. nih.govrsc.org Developing strategies to stabilize the monomeric form or to control the dimerization process is a critical area for future investigation. This could involve the use of specific solvents, additives, or supramolecular encapsulation.
Complex Reactivity Profiles: The ambiphilic nature of the nitroso group can lead to multiple competing reaction pathways, complicating reaction optimization and rationalization. rsc.org Computational chemistry can play a crucial role in dissecting these complex reaction networks and guiding experimental design towards selective transformations. rsc.org
Toxicity and Handling: The potential toxicity of nitroso compounds necessitates careful handling. nih.gov The development of in-situ generation and consumption protocols, facilitated by technologies like flow chemistry, will be essential for their safer and more widespread application. nih.gov
The rich and complex chemistry of this compound offers a fertile ground for future research. By addressing the existing challenges and exploring the unexplored avenues outlined above, the scientific community can unlock the full potential of this versatile molecule, leading to advancements in synthetic chemistry, materials science, and beyond.
Q & A
Basic: What are the standard protocols for synthesizing p-Nitrosoacetophenone, and how do reaction conditions influence yield?
This compound is typically synthesized via nitrosation of acetophenone derivatives. A common method involves acidic aqueous media (e.g., HCl or H₂SO₄) with sodium nitrite (NaNO₂) under controlled temperatures (0–5°C) to minimize side reactions like over-nitrosation or decomposition . Evidence from nitrosation processes for analogous compounds (e.g., p-nitrosophenol) suggests that stoichiometric ratios of reactants, pH control, and cryogenic conditions are critical for optimizing yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- UV-Vis Spectroscopy : Nitroso groups (C-N=O) exhibit strong absorption near 250–300 nm, useful for quantifying concentration .
- NMR : In H NMR, the aromatic proton adjacent to the nitroso group shows deshielding (~8.0–8.5 ppm), while the acetyl group resonates at ~2.6 ppm (singlet). C NMR confirms the nitroso carbon at ~150 ppm .
- IR Spectroscopy : Stretching vibrations for C=N=O appear at ~1500–1520 cm⁻¹, and C=O (acetophenone) at ~1680 cm⁻¹ .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Respiratory protection is advised if airborne particles are generated .
- Disposal : Follow federal/state regulations for nitroso compounds, which are often classified as hazardous waste. Incineration with alkaline scrubbers is recommended .
Advanced: How can researchers optimize the chromatographic separation of this compound from by-products like nitro derivatives?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid (TFA) to improve resolution. Monitor at 254 nm for nitroso absorption .
- TLC : Silica gel plates with ethyl acetate/hexane (1:3) can distinguish this compound (Rf ~0.5) from nitro analogs (Rf ~0.3) .
- Method Validation : Calibrate with standards and validate recovery rates (e.g., 86% recovery for nitrosobenzene in benzene solutions via spectrophotometry) .
Advanced: What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
Discrepancies in stability studies often arise from differences in pH buffers, temperature, or impurity profiles. Systematic approaches include:
- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C, tracking decomposition via HPLC-MS to identify degradation products (e.g., acetophenone or nitro derivatives) .
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic changes or impurities affecting stability .
Advanced: How can researchers validate the accuracy of spectrophotometric assays for quantifying this compound in complex matrices?
- Linearity and Sensitivity : Establish a calibration curve (0.01–0.1 mM) in the target matrix (e.g., biological fluids). Limit of detection (LOD) and quantification (LOQ) should be ≤1 µM .
- Recovery Tests : Spike known concentrations into the matrix and compare measured vs. theoretical values. For example, nitrosobenzene in benzene showed 86% recovery at 0.01 M .
- Cross-Validation : Confirm results with an orthogonal method (e.g., GC-MS or NMR) to rule out matrix interference .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- DFT Calculations : Model the electron density of the nitroso group using software like Gaussian. The nitroso group’s electron-withdrawing nature directs electrophilic attacks to the para position .
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying temperatures. Arrhenius plots can elucidate activation energies and mechanistic pathways .
Advanced: How do researchers address discrepancies in reported biological activity data for this compound derivatives?
- Meta-Analysis : Apply systematic review frameworks (e.g., PICO) to evaluate studies for heterogeneity in experimental design, such as cell lines, dosage, or exposure duration .
- Dose-Response Curves : Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to isolate variables affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
